1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-16-5-6-17(25)23(16)12-18(26)22-10-7-13(8-11-22)15-4-3-14-2-1-9-20-19(14)21-15/h1-4,9,13H,5-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPBLMWYIIMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Naphthyridine Core: Starting from a suitable pyridine derivative, the naphthyridine core can be synthesized through cyclization reactions.
Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Coupling Reactions: The naphthyridine and piperidine intermediates are coupled using reagents like carbodiimides to form the desired linkage.
Introduction of the Pyrrolidine-2,5-dione Moiety: This step involves the reaction of the intermediate with maleic anhydride or similar reagents under controlled conditions to form the final product.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.
Chemical Reactions Analysis
Reactivity of the Pyrrolidine-2,5-dione Core
The succinimide ring is susceptible to nucleophilic attack at its carbonyl groups. Key reactions include:
In the target compound, the ethyl spacer (2-oxoethyl group) likely originated from a similar alkylation step, where the succinimide nitrogen reacted with a bromo- or chloroacetamide intermediate under basic conditions .
Piperidine Ring Reactivity
The piperidine group, substituted at the 4-position with 1,8-naphthyridine, exhibits secondary amine behavior:
The ketone group in the ethyl spacer may participate in nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄) to yield secondary alcohols or alkanes .
1,8-Naphthyridine Reactivity
The 1,8-naphthyridine moiety is a bicyclic heteroaromatic system with two nitrogen atoms. Reported reactions include:
Synthetic Pathways and Stability
The compound’s synthesis likely involves:
-
Piperidine-Naphthyridine Coupling : Ullmann or Buchwald-Hartwig amination to attach 1,8-naphthyridine to piperidine .
-
Ethyl Spacer Installation : Condensation of the piperidine intermediate with bromoacetylated succinimide under basic conditions .
Stability Considerations :
-
The succinimide ring may degrade under prolonged exposure to moisture or strong acids/bases .
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The naphthyridine group is photo-stable but prone to oxidation under harsh conditions .
Pharmacological Implications
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology and Medicine: 1-{2-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyridine core can intercalate with DNA, inhibiting the function of topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
a) N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide–pyrrolidine-2,5-dione (1/1)
b) Lutetium Lu 177 Vipivotide Tetraxetan (PLUVICTO®)
- Key Features : A radiopharmaceutical with a cyclododecane-based macrocycle and lutetium-175.
- Applications : Targets prostate-specific membrane antigen (PSMA) for radiotherapy in prostate cancer .
- Comparison : While structurally distinct, both compounds emphasize the role of nitrogen-rich heterocycles (1,8-naphthyridine in the target compound vs. tetraazacyclododecane in PLUVICTO®) in coordinating metals or enhancing target specificity.
Pharmacological and Physicochemical Properties
a) Binding Affinity and Selectivity
- Target Compound : The 1,8-naphthyridine moiety likely enhances interactions with metal ions or biological targets (e.g., kinases, GPCRs), similar to related ligands reported by Gan et al. (2011) and Li et al. (2011) .
Data Table: Comparative Analysis
Biological Activity
1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolidine ring substituted with a naphthyridine moiety and a piperidine group. The molecular formula is with a molecular weight of 443.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O2 |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in the context of its pharmacological potential. Key areas of focus include:
1. Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest .
Case Study: Antiproliferative Effects
In a study examining the antiproliferative effects of related compounds, it was found that certain derivatives led to a decrease in cell viability at concentrations as low as 10 µg/mL. The mechanism involved the inhibition of pro-inflammatory cytokines, which are often elevated in cancerous conditions .
2. Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential application in treating inflammatory diseases .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in signal transduction pathways. For example, it may act as an inhibitor of phosphodiesterases (PDEs), which play crucial roles in regulating cellular signaling pathways related to inflammation and cancer progression .
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Type | Biological Activity |
|---|---|
| Pyrrolidine Derivatives | Anticancer and anti-inflammatory activities |
| Piperidine Nucleus Compounds | Broad therapeutic applications due to target interactions |
| Imidazole Compounds | Known for anti-inflammatory and antimicrobial effects |
Q & A
Basic: What are the standard synthetic routes for preparing 1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione?
Methodological Answer:
The synthesis typically involves coupling a pyrrolidine-2,5-dione derivative with a 1,8-naphthyridine-substituted piperidine moiety. A representative approach includes:
- Step 1: Activation of the pyrrolidine-2,5-dione core using NaH in DMSO at elevated temperatures (130°C), as demonstrated in analogous syntheses of 1-substituted pyrrolidine derivatives .
- Step 2: Alkylation or nucleophilic substitution to attach the ethyl linker. For example, brominated intermediates (e.g., 3-bromo-pyrrolidine derivatives) can react with piperidine-containing precursors under basic conditions .
- Step 3: Functionalization of the piperidine ring with the 1,8-naphthyridine group. This may involve Buchwald–Hartwig amination or metal-catalyzed cross-coupling reactions, as seen in naphthyridine ligand synthesis .
Key Characterization: Post-synthesis, validate the structure using H/C NMR (to confirm substituent positions), IR (for carbonyl stretches), and MS (for molecular weight verification) .
Basic: What pharmacological screening models are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
Initial anticonvulsant or neuroactive properties can be assessed using:
- Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests: These in vivo models in mice screen for seizure suppression and GABAergic activity .
- 6-Hz Psychomotor Seizure Model: For compounds resistant to traditional anticonvulsants, this model evaluates efficacy against refractory seizures .
- Dosage Design: Administer the compound at 30–300 mg/kg (oral or intraperitoneal) with phenytoin or valproate as positive controls. Monitor latency to seizure onset and mortality over 24 hours .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) due to potential irritancy (H315-H319). Avoid inhalation; work in a fume hood .
- Storage: Store at 2–8°C in airtight containers under inert gas (N or Ar) to prevent oxidation or hydrolysis .
- Spill Management: Absorb with vermiculite or sand, dispose as hazardous waste (P501) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
- Substituent Variation: Systematically modify the pyrrolidine-2,5-dione (e.g., introduce methyl, acetyl, or halogen groups) and the piperidine-naphthyridine moiety (e.g., alter naphthyridine substitution patterns) .
- Assay Selection: Compare IC values across MES, scPTZ, and 6-Hz models to identify substituents enhancing potency or reducing toxicity .
- Computational Modeling: Use docking studies to predict interactions with targets like sodium channels or GABA receptors, guided by known anticonvulsant pharmacophores .
Advanced: How can reaction conditions be optimized to avoid by-products like co-crystals?
Methodological Answer:
- By-Product Mitigation: Monitor reaction progress via TLC or HPLC. In cases of unintended co-crystal formation (e.g., with pyrrolidine-2,5-dione derivatives), adjust solvent polarity (switch from DMSO to DMF) or reduce temperature to favor kinetic control .
- Purification: Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the target compound .
Advanced: What analytical techniques resolve structural ambiguities in complex derivatives?
Methodological Answer:
- X-Ray Crystallography: Determine absolute configuration and intermolecular interactions, especially for co-crystals or chiral centers .
- Advanced NMR: Employ 2D techniques (COSY, HSQC, HMBC) to assign overlapping proton signals in the piperidine-naphthyridine region .
- Mass Spectrometry (HRMS): Confirm molecular formula with <5 ppm accuracy, critical for distinguishing isomers .
Advanced: How can coordination chemistry principles guide applications of this compound?
Methodological Answer:
- Ligand Design: The 1,8-naphthyridine group acts as a bidentate ligand. Study its metal-binding affinity (e.g., with Cu or Zn) using UV-Vis titration or cyclic voltammetry .
- Bioinorganic Relevance: Explore metalloenzyme inhibition (e.g., carbonic anhydrase) by analyzing chelation-induced conformational changes via molecular dynamics simulations .
Theoretical Framework: How to align research on this compound with existing pharmacological or chemical theories?
Methodological Answer:
- Link to Anticonvulsant Mechanisms: Frame studies around the "modified GABA hypothesis," testing if the compound enhances chloride influx via GABA receptor modulation .
- Ligand-Protein Interaction Theory: Apply the "lock-and-key" model to rationalize SAR data, using crystallographic or docking results to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
